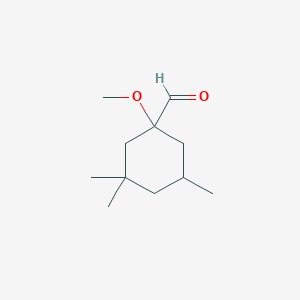
1-Methoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C11H20O2 It is a cyclohexane derivative characterized by the presence of a methoxy group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde typically involves the reaction of 3,3,5-trimethylcyclohexanol with methanol in the presence of an acid catalyst to form the methoxy derivative. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the aldehyde.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: 1-Methoxy-3,3,5-trimethylcyclohexane-1-carboxylic acid.
Reduction: 1-Methoxy-3,3,5-trimethylcyclohexane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-Methoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy group may also influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
3-Ethoxy-1,1,5-trimethylcyclohexane: Similar structure but with an ethoxy group instead of a methoxy group.
1,1-Di-tert-butylperoxy-3,3,5-trimethylcyclohexane: Contains peroxy groups and is used in polymerization reactions.
Uniqueness: 1-Methoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1-methoxy-3,3,5-trimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C11H20O2/c1-9-5-10(2,3)7-11(6-9,8-12)13-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
NJZFCMHKYFJINF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C=O)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















